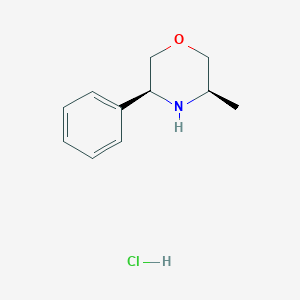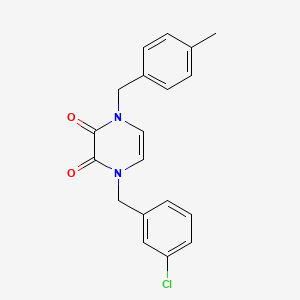![molecular formula C19H16N2O2 B2384119 N-[2-(1H-indol-3-yl)éthyl]-1-benzofuran-2-carboxamide CAS No. 865272-31-7](/img/structure/B2384119.png)
N-[2-(1H-indol-3-yl)éthyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide, also known as IBN-1, is a synthetic compound that has gained significant attention in the scientific community due to its diverse biochemical and physiological effects. IBN-1 is a benzofuran derivative that belongs to the class of indole-based compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of changes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its purity and yield can be optimized by modifying the reaction conditions and purification process. N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide has also been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. However, N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Orientations Futures
There are several future directions for N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide research. One area of research is to further elucidate the mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide and its potential targets. Another area of research is to study the potential therapeutic applications of N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the development of N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide derivatives with improved potency and selectivity is another area of research. Finally, the potential side effects and toxicity of N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide need to be further studied to ensure its safety for clinical use.
Méthodes De Synthèse
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with 3-indole ethanol, followed by the cyclization of the resulting intermediate with sodium hydride and 2-bromo-1-phenylethanone. The final product is obtained after purification using column chromatography. The purity and yield of the compound can be improved by modifying the reaction conditions and optimizing the purification process.
Applications De Recherche Scientifique
Action anti-inflammatoire et gestion de la douleur
Le naproxène est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour traiter la douleur, y compris les crampes menstruelles, la polyarthrite rhumatoïde et la fièvre. Son mécanisme d'action implique l'inhibition des deux isoenzymes de la cyclo-oxygénase (COX) (COX-1 et COX-2), ce qui conduit à des effets analgésiques et anti-inflammatoires. Le médicament est utilisé depuis 1976 .
Activité antivirale potentielle
Des études récentes suggèrent que le naproxène pourrait avoir une activité antivirale à large spectre. Sa combinaison avec d'autres médicaments s'est avérée prometteuse dans le traitement des patients hospitalisés pour une infection à la grippe A (H3N2). De plus, des essais en cours explorent son potentiel pour réduire la mortalité respiratoire grave associée au COVID-19 .
Molécules hybrides : conjugués tryptamine-naproxène
La tryptamine, une amine biogène, partage des caractéristiques structurales avec les neuromodulateurs et les dérivés psychédéliques. Les chercheurs ont synthétisé des molécules hybrides en combinant la tryptamine et le naproxène. Ces conjugués visent à exploiter les propriétés anti-inflammatoires du naproxène et les effets pharmacologiques divers de la tryptamine .
Formation de β-carboline fusionnée
La formation de β-carboline fusionnée promue par la base à partir de 2-(1H-indol-3-yl)cyclohexan-1-ones, d'aldéhydes et de sels d'ammonium a été explorée. Cette stratégie offre une nouvelle approche pour obtenir des composés structurellement intéressants ayant des activités biologiques potentielles .
Propriétés antibactériennes et antimycobactériennes
Les dérivés du naproxène ont été testés pour leur activité antibactérienne et antimycobactérienne. Le criblage in vitro contre Mycobacterium tuberculosis et d'autres souches a révélé des résultats prometteurs. Des investigations plus approfondies sont en cours .
Analyse Biochimique
Biochemical Properties
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide interacts with various enzymes and proteins. For instance, the mechanism of action of naproxen, a component of this compound, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . This results in analgesic and anti-inflammatory effects .
Molecular Mechanism
The mechanism of action of naproxen, a component of this compound, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(18-11-13-5-1-4-8-17(13)23-18)20-10-9-14-12-21-16-7-3-2-6-15(14)16/h1-8,11-12,21H,9-10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTWBSNLQXQINB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)
![1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2384040.png)
![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2384044.png)
![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-2-carboxamide](/img/structure/B2384052.png)
![{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2384053.png)

![Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B2384055.png)

![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)
